molecular formula C23H27Cl2N3O4S B12469504 1-[(3,4-dichlorobenzyl)sulfonyl]-N-[2-(propan-2-ylcarbamoyl)phenyl]piperidine-3-carboxamide

1-[(3,4-dichlorobenzyl)sulfonyl]-N-[2-(propan-2-ylcarbamoyl)phenyl]piperidine-3-carboxamide

Cat. No.: B12469504
M. Wt: 512.4 g/mol
InChI Key: MBVZQFUDEMVJEQ-UHFFFAOYSA-N
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Description

1-[(3,4-DICHLOROPHENYL)METHANESULFONYL]-N-[2-(ISOPROPYLCARBAMOYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a piperidine ring, a carboxamide group, and a methanesulfonyl group attached to a dichlorophenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-DICHLOROPHENYL)METHANESULFONYL]-N-[2-(ISOPROPYLCARBAMOYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3,4-dichlorophenylmethanesulfonyl chloride with piperidine-3-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-DICHLOROPHENYL)METHANESULFONYL]-N-[2-(ISOPROPYLCARBAMOYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(3,4-DICHLOROPHENYL)METHANESULFONYL]-N-[2-(ISOPROPYLCARBAMOYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique molecular structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3,4-DICHLOROPHENYL)METHANESULFONYL]-N-[2-(ISOPROPYLCARBAMOYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved can vary depending on the biological context and the specific targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3,4-DICHLOROPHENYL)METHANESULFONYL]-N-[2-(ISOPROPYLCARBAMOYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C23H27Cl2N3O4S

Molecular Weight

512.4 g/mol

IUPAC Name

1-[(3,4-dichlorophenyl)methylsulfonyl]-N-[2-(propan-2-ylcarbamoyl)phenyl]piperidine-3-carboxamide

InChI

InChI=1S/C23H27Cl2N3O4S/c1-15(2)26-23(30)18-7-3-4-8-21(18)27-22(29)17-6-5-11-28(13-17)33(31,32)14-16-9-10-19(24)20(25)12-16/h3-4,7-10,12,15,17H,5-6,11,13-14H2,1-2H3,(H,26,30)(H,27,29)

InChI Key

MBVZQFUDEMVJEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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